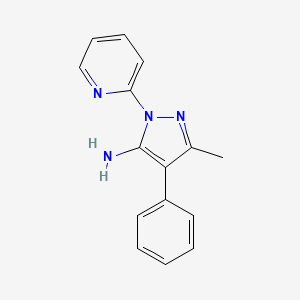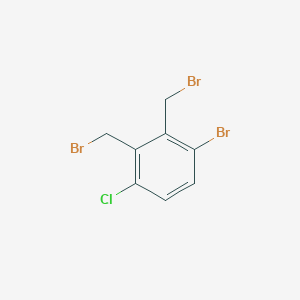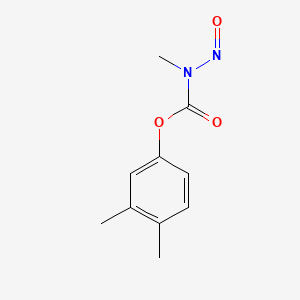
3,4-Dimethylphenyl methylnitrosocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethylphenyl methylnitrosocarbamate is an organic compound with the molecular formula C10H12N2O2 It is a derivative of carbamate, characterized by the presence of a nitroso group attached to the nitrogen atom of the carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylphenyl methylnitrosocarbamate typically involves the reaction of 3,4-dimethylphenyl isocyanate with nitrosating agents under controlled conditions. One common method includes the use of sodium nitrite and hydrochloric acid to generate the nitrosating species in situ, which then reacts with the isocyanate to form the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent reaction conditions and high yields. The use of automated reactors and precise control of temperature and reagent addition are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylphenyl methylnitrosocarbamate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The carbamate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under mild conditions.
Major Products Formed:
Oxidation: Formation of 3,4-dimethylphenyl nitrocarbamate.
Reduction: Formation of 3,4-dimethylphenyl amine.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethylphenyl methylnitrosocarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential use in drug development, particularly for its nitroso group, which can interact with biological targets.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethylphenyl methylnitrosocarbamate involves the interaction of its nitroso group with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular pathways and processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
3,4-Dimethylphenyl methylcarbamate: Lacks the nitroso group, making it less reactive in certain biological contexts.
3,4-Dimethylphenyl isocyanate: Precursor to the nitrosocarbamate, used in its synthesis.
3,4-Dimethylphenyl nitrocarbamate: An oxidized form of the nitrosocarbamate with different chemical properties.
Uniqueness: 3,4-Dimethylphenyl methylnitrosocarbamate is unique due to the presence of the nitroso group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, particularly in
Properties
CAS No. |
58139-33-6 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(3,4-dimethylphenyl) N-methyl-N-nitrosocarbamate |
InChI |
InChI=1S/C10H12N2O3/c1-7-4-5-9(6-8(7)2)15-10(13)12(3)11-14/h4-6H,1-3H3 |
InChI Key |
HHNVRZPRZQZGFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)N(C)N=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


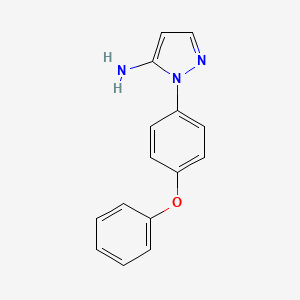
![6-Bromo-1-[(2-methoxyethoxy)methyl]-1h-indazole-3-carboxylic acid](/img/structure/B13940080.png)
![Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13940090.png)
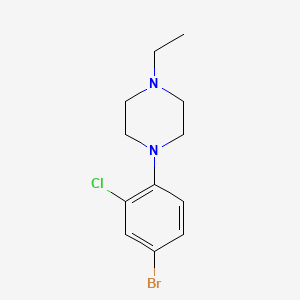
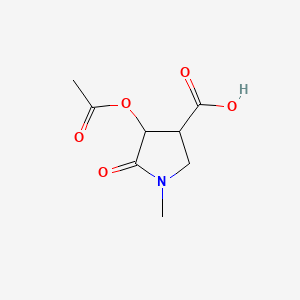
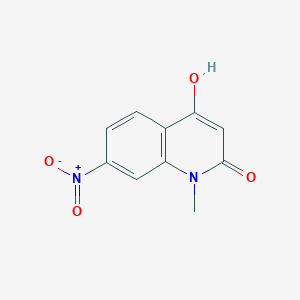
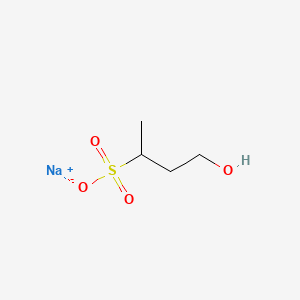
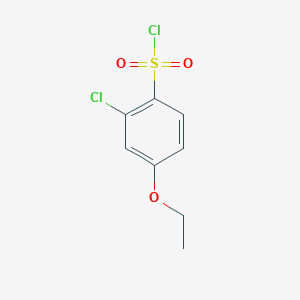

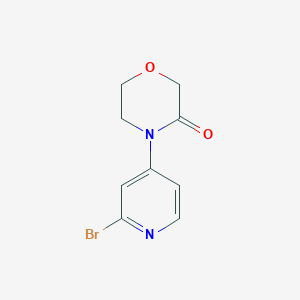
![1-Piperazinecarboxylic acid, 4-[[(4-chlorophenyl)amino]carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B13940130.png)
